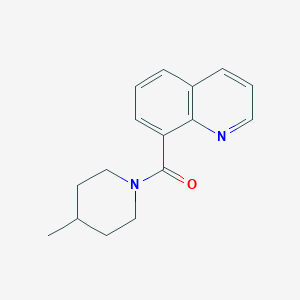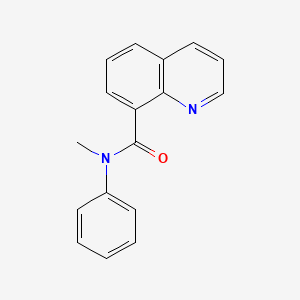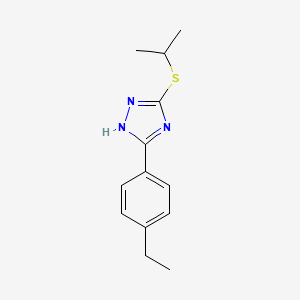
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone, also known as MQM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQM belongs to the class of quinoline derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Mechanism of Action
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer and neurodegenerative diseases. (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been shown to inhibit the activity of protein kinases such as AKT and ERK, which play a critical role in cancer cell growth and survival. It has also been found to inhibit the formation of reactive oxygen species (ROS), which are known to cause oxidative damage to neurons and contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been found to possess anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone in lab experiments is its potent anti-cancer and neuroprotective activity, which makes it an attractive candidate for drug development. However, one of the limitations of using (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone is its relatively low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone. One area of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone and its potential side effects.
Synthesis Methods
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone can be synthesized through a multistep process involving the reaction of 4-methylpiperidine and 8-chloroquinoline. The reaction is carried out in the presence of a base and a suitable solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been extensively studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and Parkinson's disease. (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been shown to possess potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to possess neuroprotective properties and can prevent the formation of amyloid-beta plaques that are associated with Alzheimer's disease.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-quinolin-8-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-10-18(11-8-12)16(19)14-6-2-4-13-5-3-9-17-15(13)14/h2-6,9,12H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEIDWVWLMIZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7519356.png)


![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)
![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)

![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)